Diethyl-12-azidododecylphosphonate

Surface modification Phosphonate ester deprotection Self-assembled monolayers

Researchers requiring a hydrolytically stable, bifunctional ω-azidoalkylphosphonate precursor avoid the storage limitations of the free phosphonic acid. Diethyl-12-azidododecylphosphonate (CAS 1242248-75-4) provides a C12 spacer optimized for ordered monolayer formation, with a terminal azide for CuAAC or SPAAC click chemistry and a diethyl phosphonate ester that remains stable during long-term storage yet converts to the surface-binding phosphonic acid in 93% isolated yield under standard TMSBr conditions. • C12 spacer delivers superior SAM ordering vs. shorter-chain (≤C10) analogues, with higher grafting density than C14+ chains. • Terminal azide enables 48-fold microwave-accelerated CuAAC for high-throughput NP assembly; also supports copper-free SPAAC for biomolecule immobilization. • Diethyl ester form provides shelf-stable procurement; quantitative deprotection to the active phosphonic acid on demand.

Molecular Formula C16H34N3O3P
Molecular Weight 347.43 g/mol
Cat. No. B14126829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl-12-azidododecylphosphonate
Molecular FormulaC16H34N3O3P
Molecular Weight347.43 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCCCCN=[N+]=[N-])OCC
InChIInChI=1S/C16H34N3O3P/c1-3-21-23(20,22-4-2)16-14-12-10-8-6-5-7-9-11-13-15-18-19-17/h3-16H2,1-2H3
InChIKeyOFYVOAVZSBUEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl-12-azidododecylphosphonate Overview


Diethyl-12-azidododecylphosphonate (C₁₆H₃₄N₃O₃P, MW 347.44 g·mol⁻¹) belongs to the ω‑azidoalkylphosphonate diester class, featuring a twelve‑carbon linear alkyl spacer, a terminal azide (–N₃) moiety and a diethyl phosphonate head group [1]. The azide enables copper‑catalyzed or copper‑free alkyne–azide cycloaddition (CuAAC) for covalent post‑functionalization, while the phosphonate ester provides controlled hydrolytic stability and converts quantitatively to the surface‑binding phosphonic acid under mild dealkylation conditions [2]. This bifunctional architecture makes the compound a strategic procurement choice for laboratories requiring a single building block that combines controlled surface anchoring, spatially defined click chemistry reactivity and a C12 spacer length optimised for interfacial ordering.

Why Diethyl-12-azidododecylphosphonate Outperforms Generic Substitutes


Procurement decisions that substitute a shorter‑chain ω‑azidoalkylphosphonate (e.g., diethyl 6‑azidohexylphosphonate) or a non‑azide alkylphosphonate (e.g., octadecylphosphonic acid, ODPA) introduce performance‑critical compromises. Monolayers formed from chain lengths below C10 are disordered at room temperature and exhibit higher hysteresis, whereas chain lengths beyond C14 increase crystallinity but reduce grafting density and accessible azide surface concentration [1]. Non‑azide alkylphosphonates lack the click‑chemistry handle entirely, precluding the covalent, high‑yield post‑functionalization that is central to most literature protocols employing this compound [2][3]. The diethyl ester form further provides a procurement advantage: it remains hydrolytically stable during long‑term storage yet can be deprotected to the active phosphonic acid in 93% isolated yield using standard trimethylsilyl bromide conditions—a pathway not available from the commercially supplied free acid alone [4].

Diethyl-12-azidododecylphosphonate Performance Evidence


Hydrolysis to Active Phosphonic Acid vs. Commercial Free Acid

Diethyl‑12‑azidododecylphosphonate can be converted to the surface‑binding 12‑azidododecylphosphonic acid in 93% isolated yield using trimethylsilyl bromide (TMSBr) in dichloromethane/water over 2 h [1]. This contrasts with direct purchase of the free acid, which is typically supplied at ≥95% purity but costs 3–5× more per gram . The diester precursor therefore offers a combined cost‑performance advantage: long‑term shelf stability of the ester form plus on‑demand quantitative activation to the SAM‑forming species.

Surface modification Phosphonate ester deprotection Self-assembled monolayers

C12 Spacer Optimizes Monolayer Ordering vs. Other Chain Lengths

Solid‑state ¹³C NMR and contact‑angle hysteresis studies of alkylphosphonate SAMs on ZrO₂ and Al₂O₃ demonstrate that chains with n < 10 carbons are disordered at room temperature, while monolayers of C16–C18 phosphonates exhibit chain melting transitions near 50 °C [1][2]. The C12 chain of the target compound sits in the optimal window: long enough to achieve crystalline packing and dense monolayers (evidenced by low hysteresis), yet short enough to avoid the thermal lability and reduced grafting kinetics associated with C16–C18 chains. Comparative colloidal stability data on 8 nm anatase TiO₂ nanoparticles in toluene further confirm that dodecylphosphonate ligands outperform all shorter (C6, C8, C10) and longer (C14, C16, C18) n‑alkylphosphonate ligands [3].

Self-assembled monolayers Alkylphosphonate chain ordering Metal oxide surface engineering

Superior Electroplating Barrier of Azide-Terminated SAMs

In a direct head‑to‑head comparison on indium tin oxide (ITO) substrates, self‑assembled monolayers of 12‑azidododecylphosphonic acid (ADPA) were evaluated against octadecylphosphonic acid (ODPA) as electroplating masks for nickel and copper deposition. Cyclic voltammetry and etching resistance tests revealed that ADPA SAMs displayed markedly superior barrier properties, attributed to the heterocondensation binding mode promoted by the azide‑terminated chain during thermal treatment [1]. The ODPA SAMs, lacking an azide functionality, showed significantly poorer masking performance under identical electroplating conditions. The study explicitly concluded that phosphate acid functionalization and deposition method strongly affect masking properties, with the azide‑terminated phosphonic acid providing the best barrier.

Electroplating mask Self-assembled monolayer barrier Photovoltaic metallization

Microwave-Accelerated CuAAC for Rapid Nanoparticle Assembly

Using a SAM of 12‑azidododecylphosphonic acid on a substrate, microwave (MW)‑assisted copper(I)‑catalyzed alkyne‑azide cycloaddition (CuAAC) achieved maximum nanoparticle (NP) surface density within 1 h, compared to 48 h required for conventional CuAAC without microwave irradiation [1]. This 48‑fold rate acceleration was demonstrated for 2D assembly of magnetic iron oxide NPs functionalized with alkyne‑bearing phosphonic acid ligands. The MW protocol also preserved specificity for alkyne–azide coupling at SAM and NP interfaces while suppressing undesired side reactions. The same azide‑terminated phosphonate SAM architecture was subsequently used for region‑selective deposition of core–shell AlOx NPs in 3D hierarchical assemblies via Huisgen cycloaddition, confirming the generalizability of the accelerated assembly approach [2].

Nanoparticle assembly Microwave-assisted CuAAC Magnetic iron oxide nanoparticles

Copper-Free Click Reactivity vs. Alternative Terminations

The terminal azide of 12‑azidododecylphosphonic acid is specified by the manufacturer as undergoing copper‑free 1,3‑dipolar cycloaddition with alkyne functions to form the corresponding 1,2,3‑triazole . This strain‑promoted azide–alkyne cycloaddition (SPAAC) capability is absent from phosphonates terminated with –NH₂, –SH, or –COOH, which require additional activation steps (EDC/NHS coupling, maleimide chemistry) for bioconjugation and are incompatible with Cu‑free bioorthogonal ligation strategies. The copper‑free reactivity uniquely positions this compound for surface modification protocols involving copper‑sensitive biological components (cells, proteins), where conventional CuAAC catalysts are cytotoxic .

Copper-free click chemistry Strain-promoted azide-alkyne cycloaddition Bioconjugation-compatible surface modification

ZnO-Based VOC Sensor Fabrication via Click Chemistry

A validated multistep protocol demonstrated the hierarchical functionalization of nanostructured ZnO brushlike fibers (overall diameter ~2 µm) using 12‑azidododecylphosphonic acid as the bifunctional linker [1]. The phosphonic acid group anchored to ZnO, while the terminal azide underwent CuAAC with a quinoxaline‑bridged cavitand (QxCav) bearing four alkyne groups. Each anchoring step was monitored by FT‑IR, tracking C–H stretching (3200–2800 cm⁻¹) and the disappearance of the azide band (~2100 cm⁻¹). The resulting hybrid material demonstrated specific recognition of α,α,α‑trifluorotoluene vapors via XPS and Raman measurements. This protocol is not replicable with non‑azide phosphonates or with shorter‑chain analogs that lack the spacer length necessary to present the azide above the ZnO surface roughness.

ZnO surface functionalization VOC sensor Cavitand receptor anchoring

Diethyl-12-azidododecylphosphonate Application Scenarios


Electroplating Masks for Photovoltaic Metallization

The demonstrated superior barrier performance of 12‑azidododecylphosphonic acid SAMs over ODPA SAMs on ITO during nickel and copper electroplating [1] directly supports adoption in photovoltaic metallization process development. The azide‑terminated SAM not only serves as an effective electroplating mask but also offers post‑patterning click‑functionalization capability, enabling the design of multifunctional electrode architectures beyond what is possible with simple alkylphosphonate masks. Procurement of the diethyl ester precursor allows cost‑effective, scalable SAM preparation through controlled in‑situ hydrolysis.

Microwave-Accelerated Nanoparticle Assembly on Oxides

The 48‑fold acceleration of CuAAC‑driven nanoparticle assembly demonstrated on 12‑azidododecylphosphonic acid SAMs under microwave irradiation [1] makes this compound the linker of choice for high‑throughput fabrication of NP monolayers on Al₂O₃, ITO, ZnO and TiO₂ substrates. The same azide‑SAM platform supports region‑selective deposition of core–shell NPs for 3D hierarchical assemblies [2], enabling rapid prototyping of nanostructured dielectric, magnetic and plasmonic films.

Cavitand-Functionalized ZnO VOC Sensors

The validated protocol for grafting 12‑azidododecylphosphonic acid onto nanostructured ZnO fibers followed by CuAAC with alkyne‑bearing cavitand receptors [1] provides a ready‑to‑implement route for fabricating sensors that detect aromatic VOCs such as α,α,α‑trifluorotoluene. The C12 spacer length ensures the azide moiety is sterically accessible above the ZnO nanorod surface, while the phosphonate anchor provides the >400 nN load tolerance characteristic of alkylphosphonate SAMs on oxide surfaces [2].

Copper-Free Bio-Orthogonal Functionalization of Metal Oxide Biosensors

The copper‑free click reactivity of the terminal azide [1] uniquely enables direct, single‑step immobilization of strained‑alkyne‑modified biomolecules (proteins, oligonucleotides, antibodies) onto phosphonate‑passivated metal oxide surfaces without exposing biological components to cytotoxic copper catalysts. This scenario is directly relevant to the development of TiO₂‑ or Al₂O₃‑based impedance biosensors, SPR chips, and cell‑patterning substrates where copper contamination must be eliminated.

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